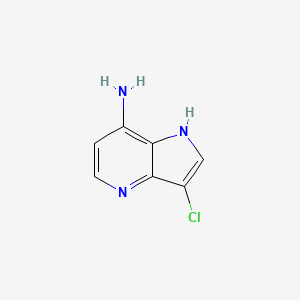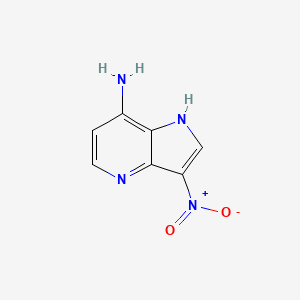
7-Amino-3-bromo-4-azaindole
Overview
Description
7-Amino-3-bromo-4-azaindole is a derivative of azaindole, which is a class of organic compounds known for their diverse range of biological activities . Azaindoles are interesting in terms of drug optimization strategies . They are excellent bioisosteres of the indole or purine systems .
Synthesis Analysis
The synthesis of azaindoles often involves the initial Sonogashira coupling of a 3-halosubstituted-2-aminopyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles . Many methods have been developed for this step .Molecular Structure Analysis
Azaindoles possess a pyridine and a pyrrole ring associated by a fused C-C bond . These three entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis
The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), has been described . This methodology resulted in the synthesis of fifteen 7-azaindoles, with most containing substituents at the 2- and 5-positions .Physical And Chemical Properties Analysis
Azaindoles are stable compounds with moderate solubility in common organic solvents . They have interesting biochemical and biophysical properties .Mechanism of Action
Safety and Hazards
Azaindoles are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
Future Directions
Azaindoles have yielded several therapeutic agents for a variety of diseases . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . The growing use of azaindole derivatives as kinase inhibitors and their contribution to drug discovery and innovation illustrate the future directions of this compound .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3,11H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPWGNMIRLETOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274206 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-28-8 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B3219511.png)
![6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3219527.png)
![7-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219534.png)
![3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B3219543.png)
![3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219550.png)
![4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219554.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B3219564.png)
![3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3219579.png)

![3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3219600.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219605.png)

![3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B3219617.png)
![1H-Pyrrolo[3,2-b]pyridine, 3-nitro-7-(trifluoromethyl)-](/img/structure/B3219622.png)
